![molecular formula C11H27NOSi B3119031 5-(tert-Butyldimethylsilyloxy)pentan-1-amine CAS No. 245660-16-6](/img/structure/B3119031.png)
5-(tert-Butyldimethylsilyloxy)pentan-1-amine
Overview
Description
5-(tert-Butyldimethylsilyloxy)pentan-1-amine, also known as TBDMSO, is a silyl ether used in organic synthesis. It has a variety of applications in the laboratory. It is used as a reagent in the synthesis of chroman-4-one and chromone-based sirtuin 2 inhibitors with antiproliferative properties in cancer cells .
Synthesis Analysis
This compound is used as a reagent in the synthesis of chroman-4-one and chromone-based sirtuin 2 inhibitors . These inhibitors have antiproliferative properties in cancer cells .Molecular Structure Analysis
The molecular formula of this compound is C11H24O2Si . The molecular weight is 216.39 g/mol . The InChI string representation of the molecule isInChI=1S/C11H24O2Si/c1-11(2,3)14(4,5)13-10-8-6-7-9-12/h9H,6-8,10H2,1-5H3
. Chemical Reactions Analysis
This compound participates in the synthesis of well-defined mono- and ditelechelic polyphosphazenes .Scientific Research Applications
Chemical Modifications for Enhanced Activity
Chemical modifications of bioactive compounds can lead to enhanced activity or enable oral dosing. For example, a novel gastroprotective substance isolated from Bacillus pumilus was chemically modified to prodrugs active by oral administration, highlighting the potential of chemical modifications in developing therapeutically relevant compounds (Shimojima et al., 1985).
Drug Development and Synthesis
Research in drug development often involves the synthesis of novel compounds with potential therapeutic applications. For instance, aminoalkanolic derivatives of xanthone with potential antiepileptic activity were synthesized and evaluated, demonstrating the importance of chemical synthesis in discovering new therapeutic agents (Marona et al., 1998).
Prodrug Strategies
Prodrug strategies are employed to improve the pharmacokinetic profiles of drugs. For example, derivatives of alpha-lipoic acid were synthesized to improve its pharmacokinetic parameters, illustrating how chemical modifications can enhance drug efficacy (Gruzman et al., 2004).
properties
IUPAC Name |
5-[tert-butyl(dimethyl)silyl]oxypentan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H27NOSi/c1-11(2,3)14(4,5)13-10-8-6-7-9-12/h6-10,12H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNASZJDCUBCQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H27NOSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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